N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide is a synthetic organic compound notable for its unique molecular structure, which includes a trifluoroacetamide group and a chlorinated fluorinated aromatic ring. The compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.
The compound can be sourced from chemical suppliers and databases such as PubChem and the European Chemicals Agency. Its unique characteristics make it a subject of interest for ongoing research.
N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide is classified as an amide due to the presence of the amide functional group. It also falls under the category of halogenated organic compounds due to the presence of chlorine and fluorine atoms.
The synthesis of N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide typically involves a two-step process:
The molecular formula for N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide is . Its structure features a trifluoroacetamide moiety attached to a chlorinated fluorinated phenyl ring.
IASIUFGKIUHRAG-UHFFFAOYSA-N, which can be used for database searches.N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions:
These reactions are typically performed under controlled conditions using appropriate reagents and solvents to optimize yield and selectivity.
The mechanism of action for N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific biological targets:
The exact pathways depend on the specific biological context and target molecules involved.
N-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroacetamide has several scientific applications:
This compound's versatility makes it an important subject for ongoing research across multiple scientific disciplines.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2